

commercial availability of DNA Gyrase-IN-9 for laboratory use

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Compound of Interest

Compound Name: DNA Gyrase-IN-9

Cat. No.: B12387194

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Technical Guide: DNA Gyrase-IN-9 for Laboratory Applications

This technical guide provides an in-depth overview of **DNA Gyrase-IN-9**, a potent antibacterial agent targeting bacterial DNA gyrase. It is intended for researchers, scientists, and professionals involved in drug development and microbiological research. This document covers the compound's commercial availability, biochemical properties, mechanism of action, and detailed experimental protocols for its use in a laboratory setting.

Commercial Availability

DNA Gyrase-IN-9 is available for research purposes from various biochemical suppliers. Researchers can acquire the compound, often referred to as compound 4j, through the following vendors:

- TargetMol: Distributed via partners such as Nordic Biosite and CymitQuimica. It is typically available in quantities like 5 mg.[\[1\]](#)[\[2\]](#)
- MedchemExpress: Offers the compound for research use, with options for various quantities (e.g., 50 mg, 100 mg, 250 mg) upon quotation.[\[3\]](#)

The product is shipped on ice packs or dry ice and should be stored at -70°C for long-term stability.[\[1\]](#)[\[4\]](#)

Technical Data and Biochemical Properties

DNA Gyrase-IN-9 is an antibacterial agent that selectively inhibits DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology.[\[1\]](#)[\[3\]](#) Its inhibitory activities have been quantified against Gram-positive bacteria, demonstrating its potential as a targeted antimicrobial compound.

Table 1: Quantitative Inhibitory Data for **DNA Gyrase-IN-9**

Parameter	Value	Target Organism(s)	Source(s)
IC ₅₀ (vs. <i>S. aureus</i> DNA Gyrase)	6.29 µg/mL	Staphylococcus aureus	[1] [3]
MIC (Minimum Inhibitory Concentration)	0.5 - 2 µg/mL	Gram-positive bacteria	[1] [3]

| MBC (Minimum Bactericidal Concentration) | 2 - 8 µg/mL | Gram-positive bacteria |[\[1\]](#)[\[3\]](#) |

Mechanism of Action of DNA Gyrase and Its Inhibition

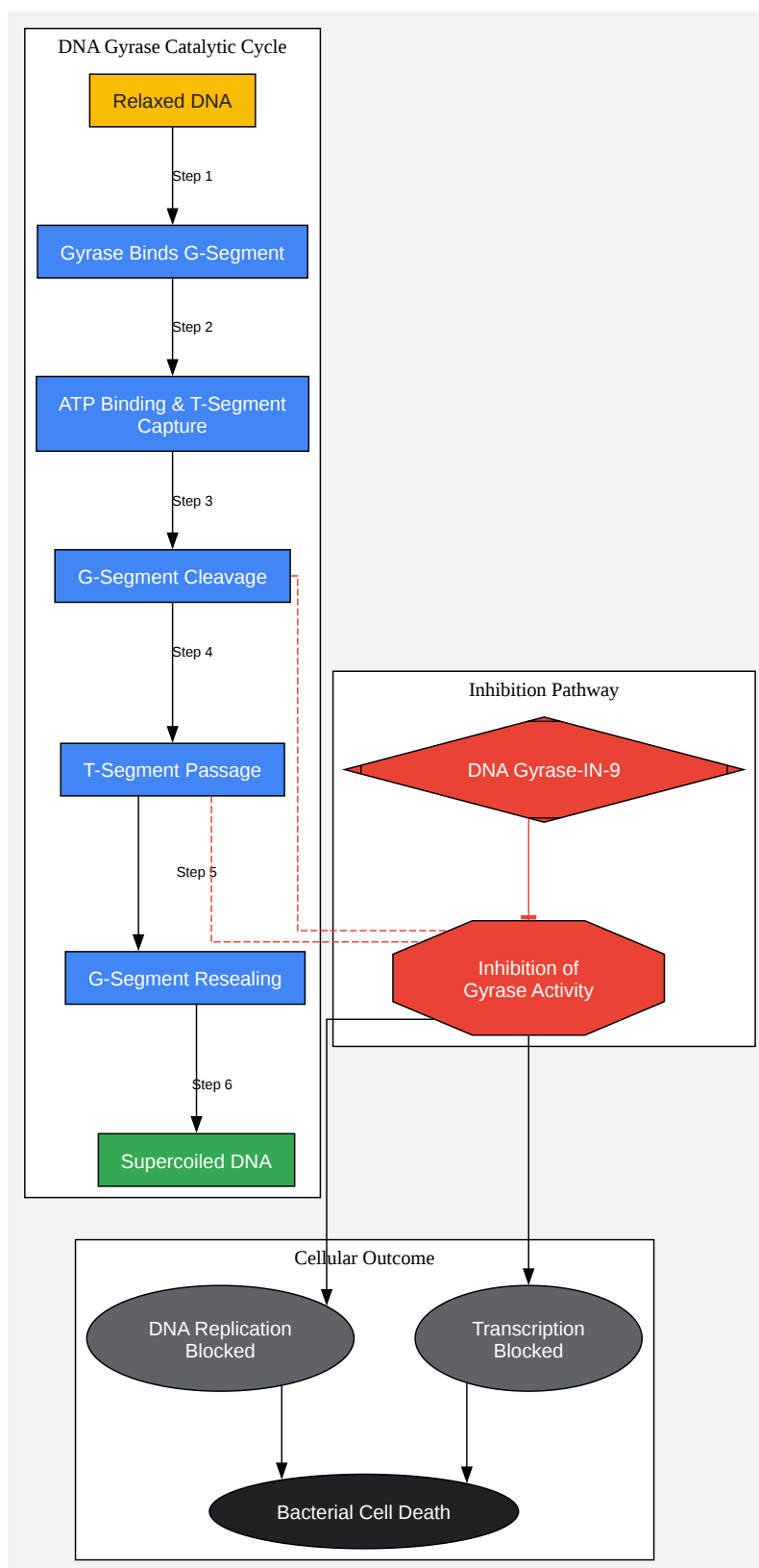
DNA gyrase is a type II topoisomerase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂), which is essential for bacterial DNA replication and transcription.[\[5\]](#) [\[6\]](#)[\[7\]](#) Its primary function is to introduce negative supercoils into DNA in an ATP-dependent manner, which helps to relieve the topological strain that arises during DNA unwinding.[\[7\]](#)[\[8\]](#) This process is crucial for maintaining the proper DNA topology required for cell division.[\[9\]](#)

The catalytic cycle involves several steps:

- The enzyme binds to a segment of DNA (the "G-segment" or gate segment).[\[7\]](#)
- It then captures a second DNA segment (the "T-segment" or transported segment) upon ATP binding.[\[7\]](#)
- The G-segment is cleaved, allowing the T-segment to pass through the break.

- Finally, the G-segment is resealed, and the T-segment is released, resulting in a change in the DNA's linking number.[8]

DNA Gyrase-IN-9 acts as an inhibitor of this process. By targeting the enzyme, it disrupts the supercoiling activity, leading to an interruption of essential cellular processes like DNA replication and transcription, which ultimately results in bacterial cell death.[5]



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Caption: Mechanism of DNA Gyrase and its inhibition by **DNA Gyrase-IN-9**.

Experimental Protocols

A primary method to evaluate the efficacy of DNA gyrase inhibitors is the in vitro DNA supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard methodologies for assessing gyrase activity and inhibition.[\[6\]](#)[\[10\]](#)

1. Materials and Reagents:

- DNA Gyrase Enzyme (E. coli or S. aureus): Supplied as a holoenzyme (A₂B₂ complex).[\[11\]](#)
- Relaxed pBR322 DNA Substrate: Typically at a concentration of 0.5 µg/µL.
- 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[\[10\]](#)
- Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
- **DNA Gyrase-IN-9**: Dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
- Stop Solution/Loading Dye (GSTEB): A buffer containing EDTA to chelate Mg²⁺ and stop the reaction, with a dye for gel loading.
- Chloroform/Isoamyl Alcohol (24:1 v/v)
- Agarose Gel (1%) in TBE or TAE buffer.
- Ethidium Bromide or other DNA stain.

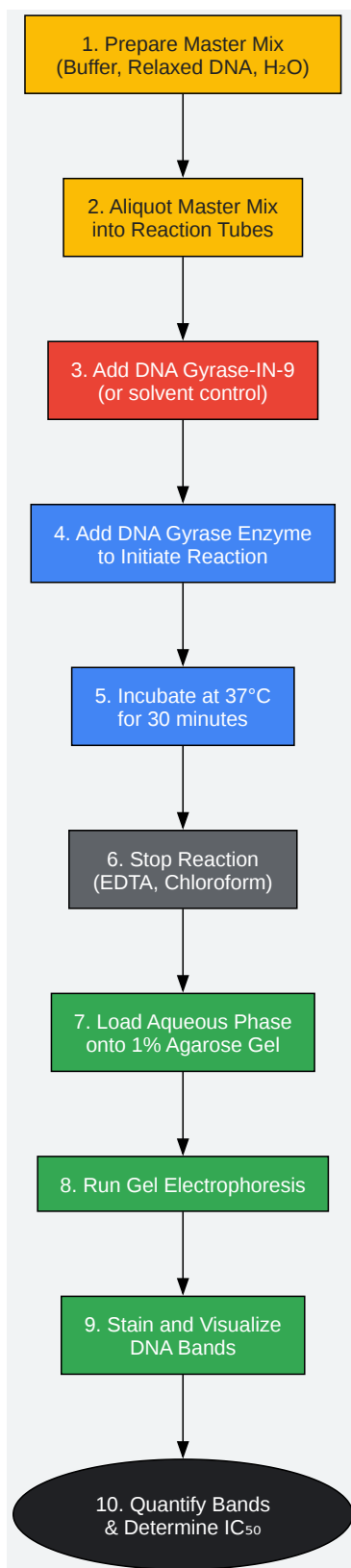
2. Procedure:

- On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. For a standard 30 μL reaction, this would be 6 μL of 5X buffer, 0.5 μg of relaxed DNA (e.g., 1 μL of a 0.5 $\mu\text{g}/\mu\text{L}$ stock), and water to bring the volume to 26.7 μL per reaction.
- Aliquot 26.7 μL of the master mix into pre-chilled microcentrifuge tubes.
- Add 0.3 μL of **DNA Gyrase-IN-9** at various concentrations to the respective tubes. For control reactions, add 0.3 μL of the solvent (e.g., DMSO).
- Initiate the reaction by adding 3 μL of diluted DNA gyrase enzyme (1 Unit is typically defined as the amount of enzyme that supercoils 0.5 μg of relaxed pBR322 DNA in 30 minutes at 37°C).[12] Mix gently.
- Incubate the reactions at 37°C for 30 minutes.[6]
- Stop the reaction by adding 30 μL of Stop Solution/Loading Dye and 30 μL of chloroform/isoamyl alcohol.
- Vortex briefly and centrifuge for 1-2 minutes to separate the aqueous and organic phases.
- Carefully load 20 μL of the upper aqueous phase onto a 1% agarose gel.
- Perform electrophoresis at approximately 90V for 90 minutes or until there is clear separation between the supercoiled and relaxed DNA bands.
- Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.

3. Data Analysis: The inhibition of DNA gyrase is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of **DNA Gyrase-IN-9**. The IC_{50} value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the DNA Gyrase Supercoiling Inhibition Assay described above.



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Caption: Workflow for a DNA Gyrase Supercoiling Inhibition Assay.

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